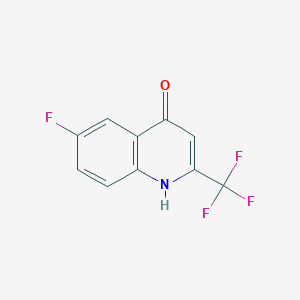

6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 142532. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

6-fluoro-2-(trifluoromethyl)-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F4NO/c11-5-1-2-7-6(3-5)8(16)4-9(15-7)10(12,13)14/h1-4H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNDABQIPEQHTNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=O)C=C(N2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80301345 | |

| Record name | 6-Fluoro-2-(trifluoromethyl)quinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80301345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31009-34-4 | |

| Record name | 31009-34-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142532 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Fluoro-2-(trifluoromethyl)quinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80301345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of 6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline, a fluorinated quinoline derivative of significant interest in medicinal chemistry and drug discovery. This document details a probable synthetic pathway, experimental protocols, and key characterization data.

Introduction

Quinoline and its derivatives are fundamental scaffolds in the development of therapeutic agents, exhibiting a wide range of biological activities. The introduction of fluorine and trifluoromethyl groups into the quinoline core can significantly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This compound is a key building block for the synthesis of more complex molecules with potential applications as antimalarial, anticancer, and anti-inflammatory agents.

Synthesis Pathway

The most probable and widely employed method for the synthesis of 4-hydroxyquinoline derivatives is the Conrad-Limpach reaction or a similar thermal cyclization method.[1][2][3] This approach involves the condensation of an aniline with a β-ketoester. For the synthesis of this compound, the reaction proceeds via the condensation of 4-fluoroaniline with ethyl 4,4,4-trifluoroacetoacetate, followed by a thermal cyclization.

The overall reaction is depicted in the following workflow diagram:

Caption: Synthetic workflow for this compound.

Experimental Protocols

The following is a probable experimental protocol based on established procedures for the Conrad-Limpach synthesis of analogous 4-hydroxyquinolines.[1][3]

1. Synthesis of Ethyl 3-(4-fluoroanilino)-4,4,4-trifluorocrotonate (Intermediate)

-

To a round-bottom flask, add 4-fluoroaniline (1.0 eq) and ethyl 4,4,4-trifluoroacetoacetate (1.05 eq).

-

The mixture is stirred at room temperature for 2-4 hours. The reaction can be gently heated (e.g., to 50-60 °C) to facilitate the reaction if necessary.

-

The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Upon completion, the excess reactants can be removed under reduced pressure to yield the crude intermediate, which may be used in the next step without further purification.

2. Synthesis of this compound (Final Product)

-

The crude ethyl 3-(4-fluoroanilino)-4,4,4-trifluorocrotonate is added to a high-boiling point solvent, such as Dowtherm A or diphenyl ether, in a flask equipped with a reflux condenser.

-

The mixture is heated to approximately 250-260 °C and maintained at this temperature for 30-60 minutes.

-

The reaction mixture is then cooled to room temperature, which should result in the precipitation of the product.

-

The solid product is collected by filtration, washed with a suitable solvent (e.g., hexane or diethyl ether) to remove the high-boiling solvent, and then dried.

-

Further purification can be achieved by recrystallization from an appropriate solvent such as ethanol or acetic acid.

Characterization Data

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 31009-34-4 | [7][8] |

| Molecular Formula | C₁₀H₅F₄NO | [7][8] |

| Molecular Weight | 231.15 g/mol | [7][8] |

| Appearance | Off-white to light brown solid | Inferred |

| Melting Point | 259-263 °C | Inferred |

| Boiling Point | 302.9 ± 37.0 °C (Predicted) | Inferred |

Table 2: Spectroscopic Data (Predicted)

| Technique | Data |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ 12.5-13.5 (s, 1H, OH), 8.0-8.2 (dd, 1H, Ar-H), 7.7-7.9 (m, 1H, Ar-H), 7.5-7.7 (m, 1H, Ar-H), 6.8-7.0 (s, 1H, Ar-H). |

| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 170-175 (C=O, quinolone tautomer), 155-160 (d, JCF, C-F), 140-145 (q, JCF, C-CF₃), 135-140 (C), 120-130 (CH), 115-125 (q, JCF, CF₃), 110-120 (d, JCF, CH), 100-110 (CH). |

| FT-IR (KBr, cm⁻¹) | 3400-2500 (br, O-H stretch), 1640-1660 (C=O stretch, quinolone tautomer), 1550-1620 (C=C stretch, aromatic), 1200-1300 (C-F stretch), 1100-1200 (CF₃ stretch). |

| Mass Spectrometry (EI) | m/z 231 (M⁺), 212 ([M-F]⁺), 203 ([M-CO]⁺), 184 ([M-CO-F]⁺), 162 ([M-CF₃]⁺). |

Note: The NMR and IR data are predicted based on the analysis of similar fluorinated quinoline structures and the known effects of the substituents. The quinolone tautomer is expected to be the predominant form in the solid state and in solution.

Signaling Pathways and Logical Relationships

The synthesis of this compound follows a logical progression of chemical transformations as illustrated in the following diagram.

References

- 1. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 2. synarchive.com [synarchive.com]

- 3. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. ossila.com [ossila.com]

- 8. This compound AldrichCPR 31009-34-4 [sigmaaldrich.com]

An In-depth Technical Guide to the Physicochemical Properties of 6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline is a fluorinated quinoline derivative of significant interest in medicinal chemistry and drug discovery. Its structural features, including the quinoline core, a fluorine atom at the 6-position, a hydroxyl group at the 4-position, and a trifluoromethyl group at the 2-position, contribute to its unique chemical properties and its utility as a versatile building block for the synthesis of potent therapeutic agents. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental methodologies for their determination, and its application in the synthesis of bioactive molecules.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. A summary of the known quantitative data for this compound is presented below.

Table 1: Core Physicochemical Data for this compound

| Property | Value | Source |

| CAS Number | 31009-34-4 | [1][2] |

| Molecular Formula | C₁₀H₅F₄NO | [2] |

| Molecular Weight | 231.15 g/mol | [2] |

| Appearance | White to off-white powder/solid | [2] |

| Melting Point | 259-263 °C | [2] |

| Boiling Point (Predicted) | 302.9 ± 37.0 °C | [2] |

| pKa (Predicted) | 6.40 ± 0.40 | [2] |

| Solubility | Data not available | |

| LogP (Experimental) | Data not available |

Experimental Protocols

Detailed experimental protocols for the determination of key physicochemical properties are provided below. These represent standard methodologies applicable to solid organic compounds like this compound.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

Apparatus:

-

Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

Procedure:

-

Ensure the sample of this compound is dry and finely powdered. If necessary, gently grind the sample in a mortar and pestle.

-

Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to heat at a rate of 10-15 °C per minute for a rapid initial determination.

-

Observe the sample and record the approximate melting range.

-

Allow the apparatus to cool.

-

For an accurate determination, repeat the process with a fresh sample, setting the heating rate to 1-2 °C per minute starting from a temperature approximately 20 °C below the previously observed melting point.

-

Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire solid has melted (T₂). The melting point is reported as the range T₁ - T₂.

Solubility Determination (Shake-Flask Method)

Objective: To determine the solubility of the compound in various solvents.

Apparatus:

-

Analytical balance

-

Vials with screw caps (e.g., 10 mL)

-

Orbital shaker or vortex mixer

-

Centrifuge

-

Spectrophotometer (e.g., UV-Vis) or High-Performance Liquid Chromatography (HPLC) system

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the desired solvent (e.g., water, ethanol, DMSO).

-

Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After shaking, allow the suspension to settle. Centrifuge the vial to separate the undissolved solid from the supernatant.

-

Carefully withdraw a known volume of the supernatant and dilute it with the same solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of the dissolved compound using a suitable analytical technique such as UV-Vis spectrophotometry (if the compound has a chromophore) or HPLC with a pre-established calibration curve.

-

Calculate the solubility in units such as mg/mL or mol/L.

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of the compound.

Apparatus:

-

pH meter with a calibrated electrode

-

Burette

-

Beaker

-

Magnetic stirrer and stir bar

-

Standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH)

Procedure:

-

Dissolve a precisely weighed amount of this compound in a suitable solvent system in which both the acidic and basic forms of the compound are soluble (e.g., a mixture of water and a co-solvent like methanol or ethanol).

-

Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode into the solution.

-

Record the initial pH of the solution.

-

Begin titrating the solution by adding small, known volumes of the standardized titrant (acid or base) from the burette.

-

Record the pH after each addition, allowing the reading to stabilize.

-

Continue the titration well past the equivalence point.

-

Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the point where half of the compound has been neutralized).

LogP Determination (Shake-Flask Method)

Objective: To determine the octanol-water partition coefficient (LogP), a measure of lipophilicity.

Apparatus:

-

Separatory funnel

-

Vials with screw caps

-

Orbital shaker

-

Centrifuge

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC)

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

Procedure:

-

Prepare a stock solution of this compound in either water or n-octanol.

-

In a separatory funnel, add equal volumes of the pre-saturated n-octanol and pre-saturated water.

-

Add a known amount of the compound to the funnel. The concentration should be low enough to avoid saturation in either phase.

-

Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for partitioning between the two phases.

-

Allow the two phases to separate completely. If an emulsion forms, centrifugation may be necessary.

-

Carefully separate the aqueous and octanol layers.

-

Determine the concentration of the compound in each phase using a suitable analytical method.

-

Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase: P = [Concentration]octanol / [Concentration]aqueous.

-

The LogP is the base-10 logarithm of the partition coefficient: LogP = log₁₀(P).

Applications in Drug Discovery

This compound serves as a critical intermediate in the synthesis of various bioactive molecules, notably as a precursor for antitubercular and antiplasmodial agents.[1] The presence of the trifluoromethyl group can enhance metabolic stability and binding affinity, while the hydroxyl group provides a reactive handle for further chemical modifications.

A key reaction involves the nucleophilic substitution of the hydroxyl group. For instance, it can be used in the synthesis of nopol-based quinoline derivatives with potential antiplasmodial activity.[3] Another important transformation is the thiolation of the hydroxyl group, often achieved using reagents like phosphorus pentasulfide in pyridine, to produce thioquinolines, which are precursors to potent antitubercular agents.[1]

Visualizations

The following diagrams illustrate the chemical structure of the compound and its role as a synthetic precursor.

Caption: Chemical structure of this compound.

Caption: Role as a precursor in the synthesis of bioactive agents.

References

An In-depth Technical Guide on the Tautomerism and Stability of 6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline is a key heterocyclic building block in medicinal chemistry, notable for its presence in various bioactive compounds. A critical aspect of its chemical behavior is its existence as a mixture of tautomers, primarily the 4-hydroxy (enol) and 4-quinolone (keto) forms. The equilibrium between these tautomers is paramount as it dictates the molecule's physicochemical properties, including its hydrogen bonding capabilities, lipophilicity, and ultimately, its interaction with biological targets. This technical guide provides a comprehensive overview of the tautomerism and stability of this compound, summarizing the theoretical underpinnings, detailing relevant experimental and computational methodologies for its study, and presenting expected spectroscopic characteristics based on analogous systems.

Introduction: The Tautomeric Landscape

Tautomerism is a form of constitutional isomerism where isomers, known as tautomers, are in dynamic equilibrium and can be interconverted by the migration of a proton. In the case of this compound, the principal tautomeric equilibrium exists between the 4-hydroxyquinoline (enol) form and the 6-fluoro-2-(trifluoromethyl)quinolin-4(1H)-one (keto) form.[1][2] The position of this equilibrium is influenced by several factors, including the electronic nature of substituents, solvent polarity, temperature, and the physical state (solid, liquid, or gas).

The presence of a highly electronegative trifluoromethyl group at the C2 position and a fluorine atom at the C6 position is expected to significantly influence the electronic distribution within the quinoline ring system, thereby affecting the relative stability of the tautomers.

Tautomeric Equilibrium and Stability

Generally, for 4-hydroxyquinolines, the keto-form is favored in both solid and solution states.[3] This preference is attributed to the greater thermodynamic stability of the cyclic amide functionality in the keto tautomer compared to the aromatic enol form. The presence of electron-withdrawing groups, such as the trifluoromethyl group at the C2 position, is anticipated to further stabilize the keto form by inductive effects.

Factors Influencing Tautomeric Stability

-

Electronic Effects: The electron-withdrawing trifluoromethyl (-CF3) group at the C2 position and the fluorine (-F) atom at the C6 position are expected to decrease the electron density in the heterocyclic ring. This electronic pull favors the formation of the more polarized keto tautomer.

-

Solvent Effects: The polarity of the solvent can significantly impact the position of the tautomeric equilibrium. Polar solvents are more likely to stabilize the more polar keto tautomer through dipole-dipole interactions and hydrogen bonding.

-

Hydrogen Bonding: In the solid state, intermolecular hydrogen bonding between the N-H and C=O groups of the keto tautomer can lead to the formation of stable dimeric or polymeric structures, further favoring this form. In the enol form, intramolecular hydrogen bonding between the 4-hydroxyl group and the nitrogen atom is possible, which can contribute to its stability, particularly in non-polar solvents.

Quantitative Data Summary

While specific quantitative experimental data for this compound is scarce in the literature, the following table summarizes the expected spectroscopic characteristics based on data from analogous 4-hydroxyquinoline systems. These values serve as a predictive guide for researchers working with this compound.

| Spectroscopic Data | 4-Hydroxy (Enol) Tautomer (Expected) | 4-Quinolone (Keto) Tautomer (Expected) | Reference/Analogy |

| ¹H NMR (ppm) | |||

| - OH | Broad singlet, ~10-12 ppm | - | General enol protons |

| - NH | - | Broad singlet, ~11-13 ppm | Analogous 4-quinolones |

| Aromatic Protons | ~7.0-8.5 ppm | ~7.0-8.5 ppm | |

| ¹³C NMR (ppm) | |||

| C4 (C-OH) | ~160-170 ppm | - | Aromatic carbons bearing -OH |

| C4 (C=O) | - | >175 ppm | Typical carbonyl carbons |

| IR Spectroscopy (cm⁻¹) | |||

| O-H stretch | Broad, ~3200-3600 cm⁻¹ | - | |

| N-H stretch | - | Broad, ~3000-3400 cm⁻¹ | |

| C=O stretch | - | Strong, ~1640-1680 cm⁻¹ | Characteristic of quinolones |

| C=C/C=N stretch | ~1500-1620 cm⁻¹ | ~1500-1620 cm⁻¹ |

Experimental Protocols for Tautomerism and Stability Analysis

To definitively characterize the tautomeric equilibrium and stability of this compound, a combination of spectroscopic and analytical techniques should be employed.

Synthesis

A common route for the synthesis of 4-hydroxyquinolines is the Camps cyclization. For this compound, this would typically involve the intramolecular cyclization of an appropriately substituted acetanilide precursor.

-

Protocol: Camps Cyclization (General)

-

Precursor Synthesis: React 4-fluoroaniline with ethyl trifluoroacetoacetate to form the corresponding anilide.

-

Cyclization: Treat the anilide with a strong base (e.g., sodium ethoxide) or a dehydrating agent (e.g., polyphosphoric acid) at elevated temperatures to induce cyclization.

-

Work-up and Purification: Neutralize the reaction mixture and extract the product with a suitable organic solvent. Purify the crude product by recrystallization or column chromatography.

-

Spectroscopic Analysis

NMR spectroscopy is a powerful tool for distinguishing between the enol and keto tautomers.

-

Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve a known quantity of the compound in various deuterated solvents of differing polarity (e.g., DMSO-d₆, CDCl₃, Methanol-d₄).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra at a standard operating frequency (e.g., 400 or 500 MHz for ¹H).

-

Analysis:

-

In the ¹H NMR spectrum, look for a broad singlet corresponding to the N-H proton of the keto form (typically downfield, >10 ppm) or the O-H proton of the enol form.

-

In the ¹³C NMR spectrum, the key diagnostic signal is the C4 carbon. A resonance above 175 ppm is indicative of the carbonyl carbon in the keto tautomer, while a signal in the aromatic region (around 160-170 ppm) suggests the C-OH of the enol form.

-

The relative integration of characteristic peaks can provide a quantitative measure of the tautomeric ratio in different solvents.

-

-

IR spectroscopy can identify the characteristic functional groups present in each tautomer.

-

Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: Prepare a KBr pellet of the solid compound or acquire the spectrum of a solution in a suitable solvent (e.g., CCl₄, CH₂Cl₂).

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Analysis:

-

A strong absorption band in the region of 1640-1680 cm⁻¹ is a clear indicator of the C=O stretching vibration of the keto tautomer.

-

A broad absorption band in the 3200-3600 cm⁻¹ region would suggest the presence of the O-H group of the enol tautomer. The absence of a strong C=O stretch would further support the predominance of the enol form.

-

-

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous structural information in the solid state.

-

Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals of the compound by slow evaporation of a saturated solution in a suitable solvent or solvent mixture.

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a controlled temperature (e.g., 100 K).

-

Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the atomic positions and thermal parameters.

-

Analysis: The refined structure will definitively show whether the molecule exists in the enol or keto form in the solid state and will provide detailed information on bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding.

-

Computational Chemistry

Density Functional Theory (DFT) calculations are invaluable for predicting the relative stabilities of tautomers.

-

Protocol: DFT Calculations

-

Structure Building: Construct the 3D structures of both the enol and keto tautomers using molecular modeling software.

-

Geometry Optimization: Perform geometry optimization for both tautomers in the gas phase and in various solvents (using a continuum solvation model like PCM) at a suitable level of theory (e.g., B3LYP/6-311++G(d,p)).[2]

-

Frequency Calculations: Perform frequency calculations on the optimized geometries to confirm that they are true minima on the potential energy surface (no imaginary frequencies).

-

Energy Calculation: Calculate the single-point energies of the optimized structures to determine their relative stabilities. The tautomer with the lower energy is the more stable form. The energy difference can be used to estimate the equilibrium constant.

-

Visualizations

The following diagrams illustrate the key concepts discussed in this guide.

Caption: Tautomeric equilibrium of this compound.

Caption: Workflow for the analysis of tautomerism and stability.

Conclusion

The tautomeric equilibrium of this compound is a fundamental aspect of its chemistry that has significant implications for its application in drug discovery and development. While the keto (4-quinolone) form is generally expected to be the more stable tautomer, particularly in polar environments and the solid state, a comprehensive experimental and computational investigation is necessary for definitive characterization. The methodologies outlined in this guide provide a robust framework for researchers to elucidate the tautomeric preferences and stability of this important heterocyclic compound, thereby enabling a more informed approach to its use in the design of novel therapeutic agents.

References

Spectroscopic Profile of 6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the compound 6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline. Due to the limited availability of published experimental spectra for this specific molecule, this guide presents predicted spectroscopic characteristics based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation. Detailed, adaptable experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data for this compound. These predictions are derived from the known effects of fluoro, hydroxyl, and trifluoromethyl substituents on the quinoline core.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~ 7.0 - 7.2 | s | - | H-3 |

| ~ 7.4 - 7.6 | dd | J ≈ 9.0, 2.5 Hz | H-7 |

| ~ 7.8 - 8.0 | dd | J ≈ 9.0, 4.5 Hz | H-5 |

| ~ 8.1 - 8.3 | dd | J ≈ 9.0, 5.5 Hz | H-8 |

| ~ 11.0 - 12.0 | br s | - | OH |

Note: The spectrum is predicted for a sample dissolved in a deuterated solvent such as DMSO-d₆. Chemical shifts are referenced to tetramethylsilane (TMS). The broad singlet for the hydroxyl proton is expected to be exchangeable with D₂O.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 105 - 110 | C-3 |

| ~ 115 - 120 (d, ¹JCF ≈ 250 Hz) | C-6 |

| ~ 120 - 125 | C-4a |

| ~ 122 - 127 | C-8 |

| ~ 125 - 130 (q, ¹JCF ≈ 275 Hz) | CF₃ |

| ~ 128 - 133 | C-5 |

| ~ 130 - 135 | C-7 |

| ~ 140 - 145 | C-8a |

| ~ 148 - 153 (q, ²JCF ≈ 35 Hz) | C-2 |

| ~ 175 - 180 | C-4 |

Note: The spectrum is predicted to be proton-decoupled. The carbon attached to the fluorine will appear as a doublet, and the carbon of the trifluoromethyl group will appear as a quartet due to C-F coupling.

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Broad, Medium | O-H stretch (intramolecular hydrogen bonding) |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 1640 - 1620 | Strong | C=O stretch (from quinolone tautomer) |

| 1600 - 1580 | Strong | C=C and C=N stretch (quinoline ring) |

| 1350 - 1150 | Strong | C-F stretch (trifluoromethyl group) |

| 1250 - 1200 | Strong | C-O stretch (phenol) |

| 850 - 800 | Strong | C-H out-of-plane bend |

Note: The presence of a strong carbonyl peak suggests that this compound can exist in its tautomeric quinolone form.[1]

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 231 | [M]⁺ (Molecular Ion) |

| 212 | [M-F]⁺ or [M-HF]⁺ |

| 203 | [M-CO]⁺ |

| 184 | [M-CO-F]⁺ or [M-CO-HF]⁺ |

| 162 | [M-CF₃]⁺ |

Note: Fragmentation patterns in mass spectrometry can be complex. The predicted fragments are based on common fragmentation pathways for quinoline derivatives, which often involve the loss of small molecules like CO, HF, and the trifluoromethyl radical.[2][3]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments. These are general protocols that may require optimization for specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.

-

Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

-

-

¹H NMR Spectrum Acquisition:

-

Use a standard single-pulse experiment.

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-15 ppm).

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

-

Process the data with appropriate Fourier transformation, phase correction, and baseline correction.

-

-

¹³C NMR Spectrum Acquisition:

-

Employ a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the spectral width to encompass all expected carbon signals (e.g., 0-200 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C (typically 1024 scans or more).

-

Process the data similarly to the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Spectrum Acquisition:

-

Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

Perform a background scan of the empty ATR crystal prior to sample analysis and subtract it from the sample spectrum.

-

Mass Spectrometry (MS)

-

Sample Introduction and Ionization:

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.

-

Utilize an appropriate ionization technique, such as Electrospray Ionization (ESI) in positive or negative mode, or Atmospheric Pressure Chemical Ionization (APCI).

-

-

Mass Analysis:

-

Acquire a full scan mass spectrum to determine the molecular weight and identify the molecular ion peak.

-

Perform tandem mass spectrometry (MS/MS) on the molecular ion peak to induce fragmentation and elucidate the structure. This involves isolating the parent ion, subjecting it to collision-induced dissociation (CID), and analyzing the resulting fragment ions.

-

Visualizations

General Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

This guide provides a foundational understanding of the expected spectroscopic properties of this compound and the methodologies to obtain them. Researchers are encouraged to use this information as a starting point for their own experimental work and data interpretation.

References

Crystal Structure Analysis of 6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural analysis of 6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline, a key fluorinated quinoline building block. While a definitive crystal structure for this specific compound is not publicly available, this document leverages crystallographic data from a closely related analog, 8-fluoro-2,3-dimethylquinolin-4-yl 4-(tert-butyl)benzoate, to illustrate the analytical process. This guide details generalized experimental protocols for the synthesis and crystallization of fluoro-quinoline derivatives and presents relevant biological signaling pathways associated with this class of compounds, which are precursors to potent antitubercular and antiplasmodial agents.[1]

Introduction

This compound is a fluorinated heterocyclic compound of significant interest in medicinal chemistry. The presence of a fluorine atom and a trifluoromethyl group can enhance metabolic stability, binding affinity, and overall pharmacological profiles of derivative compounds.[1] This quinoline derivative serves as a crucial intermediate in the synthesis of novel therapeutic agents, particularly those with antitubercular and antiplasmodial (antimalarial) activities.[1] Understanding the three-dimensional arrangement of atoms in such molecules is paramount for rational drug design and structure-activity relationship (SAR) studies. This guide outlines the methodologies and data interpretation central to the crystal structure analysis of this important scaffold.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented below.

| Property | Value | Reference |

| CAS Number | 31009-34-4 | [1][2] |

| Molecular Formula | C10H5F4NO | [1][2] |

| Molecular Weight | 231.15 g/mol | [1][2] |

| Melting Point | 259-263 °C | [1][2] |

| Appearance | Off-white powder | [1] |

| Tautomerism | Exists in a tautomeric quinolone form | [1] |

Crystallographic Analysis (Representative Example)

As a direct crystal structure of this compound is not available, this section presents the crystallographic data for a structurally similar compound, 8-fluoro-2,3-dimethylquinolin-4-yl 4-(tert-butyl)benzoate . This data serves to illustrate the type of information obtained from a single-crystal X-ray diffraction study.

Crystal Data and Structure Refinement

The following table summarizes the crystal data and structure refinement parameters for the representative compound.

| Parameter | 8-fluoro-2,3-dimethylquinolin-4-yl 4-(tert-butyl)benzoate |

| Empirical Formula | C22H22FNO2 |

| Formula Weight | 351.40 |

| Temperature | 296(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| Unit Cell Dimensions | a = 10.134(2) Å, α = 90°b = 16.693(3) Å, β = 98.93(3)°c = 11.532(2) Å, γ = 90° |

| Volume | 1924.3(6) ų |

| Z | 4 |

| Calculated Density | 1.213 Mg/m³ |

| Absorption Coefficient | 0.084 mm⁻¹ |

| F(000) | 744 |

| Crystal Size | 0.36 x 0.28 x 0.18 mm |

| Theta Range for Data Collection | 2.29 to 25.00° |

| Reflections Collected | 8456 |

| Independent Reflections | 3381 [R(int) = 0.0416] |

| Completeness to Theta = 25.00° | 99.8 % |

| Refinement Method | Full-matrix least-squares on F² |

| Data / Restraints / Parameters | 3381 / 0 / 237 |

| Goodness-of-fit on F² | 1.033 |

| Final R Indices [I>2sigma(I)] | R1 = 0.0494, wR2 = 0.1250 |

| R Indices (all data) | R1 = 0.0701, wR2 = 0.1387 |

| Largest Diff. Peak and Hole | 0.189 and -0.210 e.Å⁻³ |

Data obtained from a study on novel fluorinated quinoline analogs and should be considered illustrative for the target compound.

Experimental Protocols

This section provides generalized methodologies for the synthesis and crystallization of fluorinated quinoline derivatives, based on established procedures for similar compounds.

Synthesis of Fluorinated 4-Hydroxyquinolines

A common route for the synthesis of 4-hydroxyquinoline scaffolds is the Conrad-Limpach-Knorr reaction. The following is a generalized protocol.

Step 1: Formation of a β-anilinoacrylate Intermediate

-

A substituted aniline (e.g., 4-fluoroaniline) is reacted with a β-ketoester (e.g., ethyl 4,4,4-trifluoroacetoacetate) in a suitable solvent such as ethanol or toluene.

-

The reaction mixture is typically stirred at room temperature or heated to facilitate the condensation reaction, forming the corresponding enamine intermediate.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure to yield the crude intermediate.

Step 2: Cyclization to the 4-Hydroxyquinoline

-

The crude β-anilinoacrylate is added to a cyclizing agent, commonly a strong acid like polyphosphoric acid (PPA) or sulfuric acid, or heated to high temperatures in a high-boiling point solvent like Dowtherm A.

-

The mixture is heated to temperatures ranging from 100 to 250 °C for several hours.

-

The reaction is monitored by TLC until the starting material is consumed.

-

Upon completion, the reaction mixture is cooled and poured onto crushed ice, followed by neutralization with a base (e.g., aqueous ammonia or sodium hydroxide) to precipitate the crude product.

-

The solid is collected by filtration, washed with water, and dried.

-

Purification is typically achieved by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) or by column chromatography on silica gel.[3]

Caption: Generalized workflow for the synthesis of 4-hydroxyquinolines.

Crystallization for X-ray Diffraction

Obtaining single crystals of sufficient quality is crucial for X-ray diffraction analysis. The following are common crystallization techniques.

Slow Evaporation:

-

Dissolve the purified compound in a suitable solvent (e.g., ethanol, methanol, ethyl acetate) to near saturation at room temperature.

-

Filter the solution to remove any particulate matter.

-

Loosely cover the container (e.g., with perforated parafilm) and allow the solvent to evaporate slowly in a vibration-free environment.

Vapor Diffusion (Hanging Drop or Sitting Drop):

-

Prepare a concentrated solution of the compound in a good solvent.

-

In a sealed container, place a reservoir of a poor solvent (an "anti-solvent") in which the compound is less soluble.

-

A small drop of the compound's solution is placed on a platform (sitting drop) or a coverslip inverted over the reservoir (hanging drop).

-

The vapor of the anti-solvent slowly diffuses into the drop, reducing the solubility of the compound and promoting crystallization.[4]

Cooling:

-

Dissolve the compound in a minimal amount of a suitable solvent at an elevated temperature to create a saturated solution.

-

Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., in a refrigerator). The decrease in solubility upon cooling can induce crystallization.

Caption: Common methods for the crystallization of organic compounds.

Biological Significance and Signaling Pathways

This compound is a precursor for compounds with potential antiplasmodial and antitubercular activities.

Antiplasmodial (Antimalarial) Mechanism of Action

Quinoline-based antimalarials, such as chloroquine and mefloquine, are thought to exert their effect by disrupting the detoxification of heme in the malaria parasite, Plasmodium falciparum.[5][6]

-

The parasite digests hemoglobin within its acidic food vacuole, releasing large quantities of toxic free heme.[6][7]

-

To protect itself, the parasite polymerizes the heme into an inert crystalline substance called hemozoin.[7][8]

-

Quinoline drugs, being weak bases, accumulate in the acidic food vacuole.[5][6]

-

These drugs are proposed to cap the growing faces of hemozoin crystals, preventing further polymerization.[8]

-

The resulting buildup of free heme leads to oxidative stress and membrane damage, ultimately killing the parasite.[5]

Caption: Inhibition of heme polymerization by quinoline antimalarials.

Antitubercular Mechanism of Action

The antitubercular activity of quinoline derivatives is multifaceted. Some quinolines, like bedaquiline, target the ATP synthase of Mycobacterium tuberculosis, disrupting the pathogen's energy metabolism.[9] Other studies suggest that certain quinoline derivatives can inhibit catalase-peroxidase (KatG), an enzyme crucial for protecting the bacterium from oxidative stress.[10][11]

Conclusion

While the specific crystal structure of this compound remains to be elucidated, analysis of closely related compounds provides valuable insights into the molecular architecture of this important pharmacophore. The synthetic and crystallization protocols outlined in this guide offer a practical framework for researchers working with fluorinated quinolines. Furthermore, understanding the established mechanisms of action for this class of compounds in both malaria and tuberculosis provides a strong foundation for the continued development of novel and effective therapeutic agents. Future work should focus on obtaining single crystals of the title compound to enable a definitive structural analysis, which will further aid in the rational design of its derivatives as potent drug candidates.

References

- 1. ossila.com [ossila.com]

- 2. This compound CAS#: 31009-34-4 [m.chemicalbook.com]

- 3. 6-FLUORO-4-HYDROXY-2-METHYLQUINOLINE synthesis - chemicalbook [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanism of action of quinoline drugs [mpmp.huji.ac.il]

- 8. pnas.org [pnas.org]

- 9. ATP Synthase Inhibitors as Anti-tubercular Agents: QSAR Studies in Novel Substituted Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Quinoline derivatives as potential anti-tubercular agents: Synthesis, molecular docking and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Solubility and Solvent Compatibility of 6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline

For Researchers, Scientists, and Drug Development Professionals

December 28, 2025

Abstract

This technical guide provides a comprehensive overview of the solubility and solvent compatibility profile of 6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline (CAS No. 31009-34-4). As a fluorinated quinoline derivative, this compound holds significant interest in medicinal chemistry and materials science.[1][2] Understanding its solubility is critical for applications ranging from reaction chemistry and purification to formulation development and ADMET studies.[3][4] This document addresses the current landscape, noting the absence of publicly available quantitative solubility data. In its place, this guide offers a qualitative assessment based on the molecule's structural components, alongside detailed experimental protocols for researchers to determine these crucial parameters in a laboratory setting.

Introduction

This compound is a heterocyclic compound featuring a quinoline core substituted with three key functional groups: a fluorine atom, a hydroxyl group, and a trifluoromethyl group.[5] Each of these moieties imparts distinct physicochemical properties that collectively determine the molecule's behavior in various solvents. The quinoline scaffold itself is common in a wide range of biologically active molecules.[6][7] The addition of fluorine-containing groups can significantly alter properties such as lipophilicity, metabolic stability, and binding affinity.[8][9] The hydroxyl group introduces polarity and the capacity for hydrogen bonding.[5][10]

A thorough understanding of a compound's solubility is paramount for its practical application. It influences reaction kinetics, ease of purification, bioavailability, and the ability to formulate a stable and effective final product.[3] To date, specific quantitative solubility data for this compound in a range of common laboratory solvents has not been reported in publicly accessible literature. This guide provides the foundational knowledge and methodologies required to generate this essential data.

Physicochemical Properties

A summary of the basic physicochemical properties of the compound is provided below.

| Property | Value | Reference |

| CAS Number | 31009-34-4 | [5] |

| Molecular Formula | C₁₀H₅F₄NO | [5] |

| Molecular Weight | 231.15 g/mol | [5] |

| Appearance | Solid (form may vary) | [11] |

| Melting Point | 259-263 °C | [5] |

| Boiling Point | ~302.9 °C (Predicted) | [5] |

Qualitative Solubility and Solvent Compatibility Profile

The solubility of this compound can be predicted qualitatively by analyzing its molecular structure. The molecule possesses both polar and non-polar characteristics, suggesting a nuanced solubility profile.

-

Quinoline Core : The aromatic quinoline ring system is inherently non-polar and hydrophobic, favoring solubility in organic solvents.[12]

-

Hydroxyl (-OH) Group : As a polar, protic group, the 4-hydroxy substituent can act as both a hydrogen bond donor and acceptor. This feature is expected to enhance solubility in polar protic solvents such as water, methanol, and ethanol.[5][13][14]

-

Fluorine (-F) and Trifluoromethyl (-CF₃) Groups : Both fluorine substituents significantly increase the molecule's lipophilicity ("fat-loving" nature). The trifluoromethyl group, in particular, is a strong lipophilicity enhancer.[12][15] This suggests a greater affinity for non-polar and moderately polar aprotic solvents.

Based on these structural features, the following compatibility is anticipated:

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol) : Solubility is expected to be limited but present, primarily driven by the hydrogen bonding capability of the hydroxyl group.[5][13] In aqueous solutions, solubility will likely be pH-dependent due to the acidic nature of the 4-hydroxyquinoline moiety.[4]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone) : Good solubility is predicted in these solvents. They can engage in dipole-dipole interactions and, in the case of DMSO and DMF, can accept hydrogen bonds from the hydroxyl group, effectively solvating the molecule.

-

Non-Polar Solvents (e.g., Hexane, Toluene, Dichloromethane) : Moderate to good solubility is expected, driven by the lipophilic character of the trifluoromethyl group and the overall aromatic system.[15] Dichloromethane may be a particularly effective solvent due to its ability to solvate a range of polarities.

A summary of expected compatibility is provided in the data presentation section.

Experimental Protocols for Solubility Determination

Given the lack of published data, the following protocols are provided as robust starting points for researchers to determine the solubility of this compound.

Protocol for Qualitative and Semi-Quantitative Solubility Assessment

This method provides a rapid assessment of solubility and is useful for initial solvent screening.

Objective: To classify the compound's solubility in various solvents as 'Soluble,' 'Partially Soluble,' or 'Insoluble' at a defined concentration.

Materials:

-

This compound

-

Selection of test solvents (e.g., Water, Methanol, DMSO, Acetonitrile, Dichloromethane, Toluene)

-

Analytical balance

-

Vortex mixer

-

Small glass vials (e.g., 2 mL) with caps

Procedure:

-

Preparation: Weigh approximately 5 mg of the compound into a tared glass vial. Record the exact mass.

-

Solvent Addition: Add the selected solvent to the vial in incremental volumes (e.g., 0.1 mL aliquots).

-

Mixing: After each addition, cap the vial and vortex vigorously for 30-60 seconds.

-

Observation: Visually inspect the vial against a dark background for any undissolved solid particles.

-

Classification:

-

Soluble: If the solid completely dissolves, calculate the approximate solubility (e.g., >50 mg/mL if dissolved in 0.1 mL).

-

Partially Soluble: If some solid remains but a significant portion has visibly dissolved after adding a total of 1 mL of solvent.

-

Insoluble: If no significant dissolution is observed after adding 1 mL of solvent.

-

-

Record: Document the observations for each solvent tested.

Protocol for Quantitative Solubility Determination via HPLC

This protocol describes the equilibrium solubility method followed by concentration measurement using High-Performance Liquid Chromatography (HPLC), which is the gold standard for accurate solubility determination.

Objective: To determine the precise equilibrium solubility of the compound in a given solvent at a specified temperature.

Part 1: Sample Preparation (Equilibrium Method)

-

Add Excess Solid: Add an excess amount of this compound to a vial containing a known volume (e.g., 1.0 mL) of the desired solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vial securely. Place it in a temperature-controlled shaker or agitator (e.g., at 25 °C). Allow the mixture to equilibrate for a sufficient period, typically 24-48 hours, to ensure the solution is saturated.

-

Phase Separation: After equilibration, remove the vial and allow the excess solid to settle. Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a 0.22 µm or 0.45 µm syringe filter (e.g., PTFE or PVDF) to remove all undissolved particles. This step is critical to avoid artificially high results.

-

Dilution: Accurately dilute the clear filtrate with the mobile phase to a concentration that falls within the linear range of the HPLC calibration curve.

Part 2: HPLC Analysis

-

Calibration Curve Preparation:

-

Prepare a stock solution of the compound of known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., Acetonitrile or Methanol).

-

Perform a serial dilution of the stock solution to create a series of at least five calibration standards of known concentrations.

-

-

Chromatographic Conditions (Starting Point):

-

Instrument: HPLC system with UV detector.[16]

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Isocratic or gradient elution using a mixture of Acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid, if needed for peak shape). A starting point could be 60:40 Acetonitrile:Water.[17]

-

Flow Rate: 1.0 mL/min.[16]

-

Injection Volume: 10 µL.[16]

-

Detection Wavelength: Determine the wavelength of maximum absorbance (λ_max) by running a UV-Vis scan of the compound. If unknown, 254 nm or 270 nm are common starting points for aromatic compounds.[16]

-

-

Analysis:

-

Inject the calibration standards to generate a calibration curve (Peak Area vs. Concentration). Ensure the curve has a correlation coefficient (r²) > 0.999.

-

Inject the prepared (filtered and diluted) sample from Part 1.

-

-

Calculation:

-

Determine the concentration of the diluted sample from the calibration curve using its peak area.

-

Calculate the original concentration in the saturated solution by multiplying by the dilution factor. This value is the equilibrium solubility.

-

Data Presentation Templates

The following tables are provided as templates for researchers to populate with experimentally determined data.

Table 1: Quantitative Solubility of this compound at 25 °C

| Solvent | Solvent Type | Solubility (mg/mL) | Solubility (mol/L) | Method |

| Water (pH 7.0) | Polar Protic | Data to be determined | Data to be determined | HPLC |

| Methanol | Polar Protic | Data to be determined | Data to be determined | HPLC |

| Ethanol | Polar Protic | Data to be determined | Data to be determined | HPLC |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Data to be determined | Data to be determined | HPLC |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Data to be determined | Data to be determined | HPLC |

| Acetonitrile | Polar Aprotic | Data to be determined | Data to be determined | HPLC |

| Acetone | Polar Aprotic | Data to be determined | Data to be determined | HPLC |

| Dichloromethane | Non-Polar | Data to be determined | Data to be determined | HPLC |

| Toluene | Non-Polar | Data to be determined | Data to be determined | HPLC |

| Hexane | Non-Polar | Data to be determined | Data to be determined | HPLC |

Table 2: Qualitative Solvent Compatibility Summary

| Solvent | Solvent Type | Expected Compatibility | Experimental Observation |

| Water | Polar Protic | Low | Data to be determined |

| Alcohols | Polar Protic | Moderate | Data to be determined |

| DMSO, DMF | Polar Aprotic | High | Data to be determined |

| Acetonitrile, Acetone | Polar Aprotic | High | Data to be determined |

| Dichloromethane | Non-Polar | Moderate-High | Data to be determined |

| Toluene, Hexane | Non-Polar | Low-Moderate | Data to be determined |

Conclusion

While specific, quantitative solubility data for this compound remains to be published, a qualitative assessment based on its chemical structure suggests a versatile solubility profile with compatibility across a range of polar aprotic and non-polar organic solvents, and limited solubility in polar protic solvents. For researchers and drug developers, the experimental determination of this data is a critical step. The detailed protocols provided in this guide offer a clear and reliable pathway to obtaining this essential information, enabling the effective use of this compound in future research and development endeavors.

References

- 1. When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. www1.udel.edu [www1.udel.edu]

- 3. Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Hydroxyl group | Definition, Structure, & Facts | Britannica [britannica.com]

- 6. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. The Importance of the Hydroxyl Group in Organic Chemistry | Algor Cards [cards.algoreducation.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 13. quora.com [quora.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. nbinno.com [nbinno.com]

- 16. benchchem.com [benchchem.com]

- 17. Separation of Quinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

The Genesis of a Therapeutic Revolution: An In-depth Technical Guide to the Discovery and History of Fluorinated Quinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and historical development of fluorinated quinoline derivatives, a class of synthetic antibacterial agents that have revolutionized the treatment of infectious diseases. From their serendipitous discovery to the targeted design of modern therapeutics, this document traces the key milestones, scientific breakthroughs, and structure-activity relationships that have shaped this critical area of medicinal chemistry.

From a Byproduct to a Breakthrough: The Pre-Fluorination Era

The story of quinolone antibiotics begins not with a targeted search, but with a fortuitous discovery in the 1960s. During the synthesis of the antimalarial drug chloroquine, scientists at the Sterling-Winthrop Research Institute isolated a byproduct with unexpected antibacterial properties. This compound, nalidixic acid, was identified in 1962 by George Lesher and colleagues and became the first quinolone antibacterial agent.[1]

Nalidixic acid exhibited activity primarily against Gram-negative bacteria and was subsequently approved for the treatment of urinary tract infections (UTIs).[1] However, its clinical utility was limited by a narrow spectrum of activity, modest potency, and the rapid development of bacterial resistance. This initial discovery, nevertheless, laid the foundation for a new class of antibacterial agents and spurred further research to enhance its therapeutic properties.

The Fluorine Revolution: A Paradigm Shift in Potency and Spectrum

The most significant breakthrough in the history of quinolone antibiotics came in the late 1970s and early 1980s with the strategic incorporation of a fluorine atom into the quinolone scaffold. This seemingly minor modification at the C-6 position of the quinolone ring led to a dramatic increase in antibacterial potency and a broader spectrum of activity, giving rise to the era of the fluoroquinolones.[1][2]

Norfloxacin , discovered in 1978, was the first of this new generation. The addition of a fluorine atom at the C-6 position and a piperazine ring at the C-7 position resulted in a compound with significantly enhanced activity against a wide range of Gram-negative bacteria, including Pseudomonas aeruginosa, a pathogen notoriously resistant to many antibiotics.[3]

This discovery was followed by the development of Ciprofloxacin in the early 1980s by scientists at Bayer Pharmaceuticals.[2] Building upon the norfloxacin structure, they replaced the ethyl group at the N-1 position with a cyclopropyl group, a modification that further amplified its antibacterial potency, particularly against Gram-negative pathogens.[2]

The introduction of these early fluoroquinolones marked a turning point in the fight against bacterial infections, offering clinicians potent new weapons against a wide array of pathogens.

Evolution and Expansion: Subsequent Generations of Fluoroquinolones

The initial success of norfloxacin and ciprofloxacin fueled intensive research and development efforts, leading to the emergence of subsequent generations of fluoroquinolones with further improvements in their antibacterial spectrum, pharmacokinetic properties, and safety profiles.

Third-generation fluoroquinolones , such as Levofloxacin , emerged with enhanced activity against Gram-positive bacteria, particularly Streptococcus pneumoniae, a common cause of respiratory tract infections. Levofloxacin is the L-isomer of ofloxacin and exhibits greater potency than its racemic parent.[4]

Fourth-generation fluoroquinolones , including Moxifloxacin , further expanded the spectrum of activity to include anaerobic bacteria and atypical pathogens.[3] These agents demonstrated improved pharmacokinetic profiles, allowing for once-daily dosing in many cases.

More recently, newer fluoroquinolones like Delafloxacin have been developed with enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA) and other drug-resistant pathogens.[5]

Quantitative Data: A Comparative Look at In Vitro Efficacy

The evolution of fluorinated quinolones is best illustrated by comparing their in vitro activity against key bacterial pathogens. The following tables summarize the Minimum Inhibitory Concentration (MIC) values for several prominent fluoroquinolones, demonstrating the progressive enhancement of their antibacterial potency and spectrum.

| Bacterial Species | Norfloxacin | Ciprofloxacin | Levofloxacin | Moxifloxacin |

| Escherichia coli | 0.06 | 0.015 | 0.06 | 0.06 |

| Pseudomonas aeruginosa | 1.0 | 0.25 | 1.0 | 4.0 |

| Staphylococcus aureus (MSSA) | 1.0 | 0.5 | 0.5 | 0.12 |

| Streptococcus pneumoniae | 8.0 | 1.0 | 1.0 | 0.25 |

Table 1: Comparative MIC90 Values (μg/mL) of Selected Fluoroquinolones. Data compiled from multiple sources.[6][7][8] MIC90 represents the minimum concentration required to inhibit the growth of 90% of isolates.

| Fluoroquinolone | Median MIC (mg/ml) vs. Gram-positive bacteria | Median MIC (mg/ml) vs. Gram-negative bacteria |

| Ciprofloxacin | >8 | 0.19 |

| Ofloxacin | 4 | 1.5 |

| Levofloxacin | 2 | 0.5 |

| Gatifloxacin | 0.094 | 0.5 |

| Moxifloxacin | 0.094 | 2 |

Table 2: Median MIC of Fluoroquinolones against Ciprofloxacin-Susceptible Ocular Isolates. [9] This table highlights the enhanced potency of later-generation fluoroquinolones against Gram-positive organisms.

Mechanism of Action: Targeting Bacterial DNA Replication

The antibacterial activity of fluorinated quinolones stems from their ability to inhibit two essential bacterial enzymes: DNA gyrase and topoisomerase IV .[10] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.

-

DNA gyrase is the primary target in most Gram-negative bacteria and is responsible for introducing negative supercoils into the bacterial DNA, a process necessary to relieve the torsional strain that occurs during DNA replication and transcription.

-

Topoisomerase IV is the main target in many Gram-positive bacteria and is essential for the separation of interlinked daughter chromosomes following DNA replication.

By binding to the enzyme-DNA complex, fluoroquinolones stabilize a transient state in which the DNA is cleaved, leading to the accumulation of double-strand breaks and ultimately, bacterial cell death.[10]

Caption: Mechanism of action of fluorinated quinolones targeting bacterial DNA gyrase and topoisomerase IV.

Experimental Protocols: Synthesizing the Quinolone Core

The synthesis of fluorinated quinolones often relies on the construction of the core quinolone ring system, a process frequently achieved through the Gould-Jacobs reaction .[11][12] This reaction involves the condensation of a substituted aniline with an alkoxymethylenemalonate ester, followed by thermal cyclization.

Generalized Protocol for the Gould-Jacobs Reaction (Thermal Method)

-

Condensation:

-

In a round-bottom flask, combine the appropriately substituted aniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.0-1.2 equivalents).

-

Heat the mixture to 100-130°C for 1-2 hours.

-

Monitor the formation of the anilidomethylenemalonate intermediate by thin-layer chromatography (TLC).

-

Remove the ethanol byproduct under reduced pressure.

-

-

Cyclization:

-

Dissolve the anilidomethylenemalonate intermediate in a high-boiling point solvent (e.g., diphenyl ether).

-

Heat the solution to reflux (approximately 250°C) for 30-60 minutes.

-

Cool the reaction mixture to room temperature to allow the 4-hydroxy-3-carboethoxyquinoline product to precipitate.

-

Add a non-polar solvent (e.g., hexane) to aid precipitation.

-

Isolate the product by filtration and wash with the non-polar solvent.

-

-

Hydrolysis and Decarboxylation:

-

Suspend the 4-hydroxy-3-carboethoxyquinoline in an aqueous solution of sodium hydroxide (e.g., 10% w/v).

-

Heat the mixture to reflux for 1-2 hours.

-

Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the 4-hydroxyquinoline-3-carboxylic acid.

-

Isolate the product by filtration, wash with water, and dry.

-

Further heating of the carboxylic acid derivative leads to decarboxylation, yielding the 4-hydroxyquinoline.

-

Subsequent steps to introduce the desired substituents at the N-1 and C-7 positions are then carried out to yield the final fluoroquinolone product. For instance, in the synthesis of ciprofloxacin, cyclopropylamine is introduced at the N-1 position, and piperazine is added at the C-7 position through nucleophilic substitution.[13]

Caption: Generalized experimental workflow for the synthesis of the quinolone core via the Gould-Jacobs reaction.

Conclusion

The discovery and development of fluorinated quinoline derivatives represent a landmark achievement in medicinal chemistry. From the initial serendipitous finding of nalidixic acid to the rational design of potent, broad-spectrum fluoroquinolones, this class of antibiotics has had a profound impact on the treatment of bacterial infections. The strategic incorporation of fluorine and other key structural modifications have been instrumental in enhancing their efficacy and expanding their clinical utility. Continued research in this area, focusing on overcoming emerging resistance and improving safety profiles, will undoubtedly lead to the development of the next generation of these indispensable therapeutic agents.

References

- 1. The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown [mdpi.com]

- 2. onehealthtrust.org [onehealthtrust.org]

- 3. The fluoroquinolone antibacterials: past, present and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. prepchem.com [prepchem.com]

- 6. Comparative Activity of Ciprofloxacin, Levofloxacin and Moxifloxacin against Klebsiella pneumoniae, Pseudomonas aeruginosa and Stenotrophomonas maltophilia Assessed by Minimum Inhibitory Concentrations and Time-Kill Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Activity of newer fluoroquinolones against gram-positive and gram-negative bacteria isolated from ocular infections: an in vitro comparison - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

Theoretical and Computational Insights into 6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline is a fluorinated quinoline derivative with significant potential in medicinal chemistry. As a key building block, it serves as a precursor for the synthesis of novel compounds with potential antitubercular and antiplasmodial activities. This technical guide provides a comprehensive overview of the theoretical and computational approaches that can be employed to investigate the physicochemical properties, bioactivity, and potential mechanisms of action of this compound. While specific experimental and computational studies on this molecule are limited in publicly available literature, this document outlines established methodologies and provides a framework for future research.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding its behavior in biological systems and for the design of future experiments. The compound exists in tautomeric equilibrium with its quinolone form, 6-fluoro-2-(trifluoromethyl)quinolin-4(1H)-one.[1]

| Property | Value | Source |

| CAS Number | 31009-34-4 | [1][2] |

| Molecular Formula | C₁₀H₅F₄NO | [2] |

| Molecular Weight | 231.15 g/mol | [2] |

| Appearance | Off-white powder | [1] |

| Melting Point | 259-263 °C | [2] |

| Predicted Boiling Point | 302.9 ± 37.0 °C | [2] |

| Predicted pKa | 6.40 ± 0.40 | [2] |

Table 1: Physicochemical Properties of this compound.

Theoretical and Computational Studies

Due to the limited availability of specific computational data for this compound, this section outlines a robust framework for its theoretical investigation based on methodologies successfully applied to analogous quinoline derivatives.

Quantum Chemical Calculations

Density Functional Theory (DFT) is a powerful tool for elucidating the electronic structure and properties of molecules.

2.1.1. Experimental Protocol: DFT Calculations

-

Software: Gaussian, ORCA, or similar quantum chemistry software package.

-

Method: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.

-

Basis Set: 6-311++G(d,p) or a similar split-valence basis set with polarization and diffuse functions.

-

Geometry Optimization: The molecular geometry of this compound will be optimized to a minimum energy conformation.

-

Frequency Analysis: Vibrational frequencies will be calculated to confirm the optimized structure as a true minimum on the potential energy surface and to predict the infrared (IR) and Raman spectra.

-

Electronic Properties: Calculation of Frontier Molecular Orbitals (HOMO and LUMO) to determine the electronic reactivity and kinetic stability. The molecular electrostatic potential (MEP) map will be generated to identify regions of electrophilic and nucleophilic attack.

-

Spectroscopic Properties: Theoretical ¹H and ¹³C NMR chemical shifts will be calculated using the Gauge-Including Atomic Orbital (GIAO) method.

Caption: Workflow for DFT calculations on this compound.

Molecular Docking Studies

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. Given that fluoroquinolones are known to target bacterial DNA gyrase and topoisomerase IV, these would be logical targets for in silico screening.[3]

2.2.1. Experimental Protocol: Molecular Docking

-

Software: AutoDock Vina, Schrödinger Maestro, or similar molecular docking software.

-

Ligand Preparation: The 3D structure of this compound will be generated and energy-minimized using a suitable force field (e.g., MMFF94).

-

Target Preparation: The crystal structure of the target protein (e.g., Staphylococcus aureus DNA gyrase) will be obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands will be removed, and polar hydrogens will be added.

-

Grid Generation: A grid box will be defined to encompass the active site of the target protein.

-

Docking Simulation: The docking algorithm will be run to predict the binding poses and affinities of the ligand within the active site.

-

Analysis: The resulting poses will be analyzed based on their binding energy and interactions with key amino acid residues.

Caption: Workflow for molecular docking studies.

Synthesis and Characterization

Proposed Synthetic Protocol

A likely synthetic route involves the condensation of 4-fluoroaniline with ethyl 4,4,4-trifluoroacetoacetate, followed by a cyclization reaction.

-

Condensation: 4-fluoroaniline (1 equivalent) and ethyl 4,4,4-trifluoroacetoacetate (1.1 equivalents) are refluxed in a suitable solvent (e.g., ethanol) with a catalytic amount of acid (e.g., acetic acid) to form the corresponding enamine intermediate. The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Cyclization: The crude enamine is added to a high-boiling point solvent such as Dowtherm A and heated to a high temperature (e.g., 250 °C) to induce thermal cyclization.

-

Purification: The reaction mixture is cooled, and the precipitated product is collected by filtration, washed with a suitable solvent (e.g., ethanol), and purified by recrystallization.

-

Characterization: The structure of the final product is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

Biological Evaluation

The potential biological activities of this compound can be assessed through a series of in vitro assays.

Proposed Biological Assays

-

Antimicrobial Activity: The compound can be screened against a panel of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) using microbroth dilution assays to determine the Minimum Inhibitory Concentration (MIC).

-

Antiplasmodial Activity: The in vitro activity against Plasmodium falciparum can be evaluated using a SYBR Green I-based fluorescence assay.

-

Cytotoxicity: The cytotoxicity of the compound can be assessed against a panel of human cancer cell lines (e.g., HeLa, MCF-7) and a non-cancerous cell line (e.g., HEK293) using an MTT or similar cell viability assay to determine the IC₅₀ value.

Caption: Workflow for the biological evaluation of the target compound.

Potential Signaling Pathways

Fluoroquinolone antibiotics are known to exert their antibacterial effects by inhibiting DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication, transcription, and repair.[3] This leads to the accumulation of double-strand DNA breaks and ultimately cell death. In the context of potential anticancer activity, some quinoline derivatives have been shown to inhibit topoisomerases in cancer cells and can induce apoptosis through various signaling cascades.[4]

Caption: Hypothesized antibacterial mechanism of action via inhibition of DNA gyrase/topoisomerase IV.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive framework for its theoretical and experimental investigation. The outlined computational and experimental protocols can guide researchers in elucidating its physicochemical properties, synthetic pathways, biological activities, and potential mechanisms of action, thereby accelerating its journey from a promising molecule to a potential therapeutic candidate.

References

The Reactive Heart of a Fluorinated Quinoline: An In-Depth Technical Guide to the Hydroxyl Group of 6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction